molecular formula C12H16ClNO B263642 N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide

Cat. No. B263642
M. Wt: 225.71 g/mol
InChI Key: MGCIZHQKQMWQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide, also known as Clomazone, is a herbicide that is commonly used in agriculture to control the growth of weeds. It is a member of the triketone herbicide family and is known for its selective action against broadleaf weeds and grasses. Clomazone is widely used in soybean, cotton, and peanut crops, among others.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. By inhibiting the biosynthesis of carotenoids, N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide disrupts the photosynthetic process in plants, leading to their death. N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide is selective in its action, meaning that it only affects the growth of certain plants and not others.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, as mentioned earlier, which leads to the disruption of the photosynthetic process. This disruption can cause a decrease in the production of ATP, which is the energy currency of cells. N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide can also cause oxidative stress in plants by increasing the production of reactive oxygen species (ROS). This can lead to damage to the plant's DNA, proteins, and lipids.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide is widely used in laboratory experiments to study the effects of herbicides on plants. Its pre-emergence activity makes it an ideal herbicide for these experiments, as it can control weed growth before the plants emerge from the soil. N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide is also relatively easy to apply and has a low toxicity to animals and humans. However, its selective action can make it difficult to use in certain experiments where a broad-spectrum herbicide is required.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide. One area of interest is the development of new formulations of the herbicide that are more effective and less toxic to the environment. Another area of research is the study of the effects of N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide on non-target organisms, such as insects and birds. Finally, there is a need for more research on the long-term effects of N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide on soil health and the potential for the development of herbicide-resistant weeds.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide is a herbicide that is widely used in agriculture to control the growth of weeds. It is synthesized by the reaction of 3-chloro-4-methylbenzoyl chloride with 2,2-dimethylpropanamide in the presence of a base. N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide works by inhibiting the biosynthesis of carotenoids in plants, leading to their death. It has been extensively studied for its herbicidal properties and is an important tool for weed management in crops. However, there is a need for more research on its long-term effects on soil health and the potential for the development of herbicide-resistant weeds.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide is synthesized by the reaction of 3-chloro-4-methylbenzoyl chloride with 2,2-dimethylpropanamide in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization to obtain pure N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including common lambsquarters, pigweed, and velvetleaf. N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide is also known for its pre-emergence activity, which means that it can control weed growth before the weeds emerge from the soil. This property makes it an important tool for weed management in crops.

properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16ClNO/c1-8-5-6-9(7-10(8)13)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

MGCIZHQKQMWQGC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)Cl

Pictograms

Irritant

Origin of Product

United States

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